
4-(Allyloxy)-3,5-dichlorobenzaldehyde
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Overview
Description
4-(Allyloxy)-3,5-dichlorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an allyloxy group and two chlorine atoms attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3,5-dichlorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzaldehyde with allyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or ethanol. The general reaction scheme is as follows:
3,5-Dichlorobenzaldehyde+Allyl AlcoholK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of phase-transfer catalysts can facilitate the reaction between 3,5-dichlorobenzaldehyde and allyl alcohol, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3,5-dichlorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(Allyloxy)-3,5-dichlorobenzoic acid.
Reduction: 4-(Allyloxy)-3,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-3,5-dichlorobenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3,5-dichlorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The presence of the allyloxy and dichloro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-3,5-dichlorobenzaldehyde: Similar structure but with a methoxy group instead of an allyloxy group.
4-(Allyloxy)-2,6-dichlorobenzaldehyde: Similar structure but with chlorine atoms at different positions on the benzene ring.
4-(Allyloxy)-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
4-(Allyloxy)-3,5-dichlorobenzaldehyde is unique due to the presence of both allyloxy and dichloro groups, which confer specific reactivity and properties. The allyloxy group provides a site for further functionalization, while the dichloro groups enhance the compound’s stability and reactivity in certain chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
3,5-dichloro-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQJAJJMMBMJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366731 |
Source
|
Record name | 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27164-07-4 |
Source
|
Record name | 4-(ALLYLOXY)-3,5-DICHLOROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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